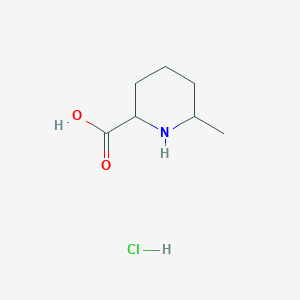

6-Methylpiperidine-2-carboxylic acid hydrochloride

Description

BenchChem offers high-quality 6-Methylpiperidine-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylpiperidine-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-6(8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNCJZLBMVNKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R,6S)-6-methylpiperidine-2-carboxylic acid structure

Title: (2R,6S)-6-Methylpiperidine-2-Carboxylic Acid: Structural Dynamics, Stereoselective Synthesis, and Applications in Peptidomimetic Drug Design

Executive Summary (2R,6S)-6-methylpiperidine-2-carboxylic acid (often referred to as trans-6-methylpipecolic acid) is a highly specialized, conformationally restricted non-proteinogenic amino acid. In modern drug discovery, pipecolic acid derivatives serve as critical proline surrogates, locking peptide backbones into specific dihedral angles (φ, ψ) to enhance target binding affinity and proteolytic stability. This whitepaper provides an in-depth analysis of the molecule’s unique stereochemical topology, details a self-validating stereoselective synthetic protocol, and outlines its physicochemical profile for application scientists and medicinal chemists.

Structural Dynamics & Stereochemical Assignment

The stereochemical nomenclature of 2,6-disubstituted piperidines often causes confusion due to shifting Cahn-Ingold-Prelog (CIP) priorities. A rigorous analysis reveals why the (2R,6S) configuration of 6-methylpiperidine-2-carboxylic acid corresponds to the trans diastereomer, rather than the cis form typically associated with (2R,6S)-piperidine-2,6-dicarboxylic acid [1].

-

C2 Stereocenter (R-configuration): The CIP priority is -NH- (1) > -COOH (2) > -CH₂- [C3] (3).

-

C6 Stereocenter (S-configuration): The CIP priority is -NH- (1) > -CH₂- [C5] (2) > -CH₃ (3).

Because the ring carbon (C5) takes priority over the methyl substituent at C6—a reversal from symmetrical 2,6-dicarboxylic acids where the substituent (-COOH) outranks the ring—the (2R,6S) absolute configuration places the C2-carboxylic acid and C6-methyl group on opposite faces of the piperidine ring.

Conformational Equilibrium

As a trans-1,3-disubstituted system (relative to the nitrogen atom), the molecule cannot adopt a chair conformation where both substituents are equatorial. Instead, it exists in a dynamic equilibrium between two chair conformers. The thermodynamic sink favors the conformer where the bulkier methyl group occupies the equatorial position, minimizing 1,3-diaxial interactions.

Conformational equilibrium of trans-(2R,6S)-6-methylpipecolic acid favoring equatorial methyl.

Table 1: Conformational Energy Parameters (A-values)

| Substituent | Position | A-value (kcal/mol) | Impact on (2R,6S) Conformation |

|---|---|---|---|

| -CH₃ | C6 | ~1.70 | Strongly drives C6 to the equatorial plane. |

| -COOH | C2 | ~1.40 | Tolerates axial positioning to relieve overall A(1,3) strain. |

Physicochemical & Topological Properties

Understanding the physicochemical profile is essential for predicting the pharmacokinetic behavior of peptidomimetics incorporating this scaffold. The data below summarizes the computed properties of the free zwitterionic acid[1].

Table 2: Key Physicochemical Data

| Property | Value | Relevance to Drug Design |

|---|---|---|

| Molecular Weight | 143.18 g/mol | Low MW allows for fragment-based drug design (FBDD). |

| Formula | C₇H₁₃NO₂ | Defines the core mass addition per residue in peptides. |

| XLogP3-AA | -1.6 | Highly hydrophilic; requires esterification for cell permeability. |

| TPSA | 49.3 Ų | Excellent topological polar surface area for CNS penetration. |

| H-Bond Donors | 2 (-NH, -OH) | Facilitates strong target-site anchoring. |

| H-Bond Acceptors | 3 (N, O, O) | Participates in complex hydrogen-bonding networks. |

Stereoselective Synthetic Methodology

Synthesizing the trans-diastereomer of 2,6-disubstituted piperidines is notoriously challenging, as standard reductive amination protocols inherently favor the thermodynamic cis-(eq,eq) geometry [2]. To specifically access the (2R,6S) trans-isomer, we utilize an Anodic Oxidation followed by Cobalt-Catalyzed Amidocarbonylation [3].

Experimental Protocol: Cobalt-Catalyzed Carbonylation

This protocol is designed as a self-validating system, ensuring stereochemical fidelity at each checkpoint.

-

Electrochemical α-Methoxylation (Anodic Oxidation):

-

Procedure: Dissolve enantiopure (S)-N-acetyl-2-methylpiperidine in methanol containing a supporting electrolyte (e.g., Et₄NBF₄). Apply a constant current using carbon electrodes.

-

Causality: The oxidation regioselectively targets the less sterically hindered α-position (C6 of the original ring), generating an N-acyl-α-methoxyamine intermediate.

-

QC Checkpoint: GC-MS to confirm the addition of the methoxy mass (+30 Da) and the absence of over-oxidation products.

-

-

Stereoselective Amidocarbonylation:

-

Procedure: Transfer the crude α-methoxyamine to a high-pressure autoclave. Add Co₂(CO)₈ catalyst (5 mol%) and pressurize with CO gas (60 atm). Heat to 80°C for 12 hours.

-

Causality: The cobalt catalyst facilitates the insertion of carbon monoxide. Crucially, the incoming acyl-cobalt complex approaches from the face opposite to the existing C6-methyl group to minimize steric clash in the transition state, exclusively yielding the trans relationship.

-

QC Checkpoint: ¹H NMR NOESY experiment. The absence of a strong NOE cross-peak between the C2-proton and C6-proton confirms the trans-(ax,eq) geometry.

-

-

Deprotection and Isolation:

-

Procedure: Reflux the resulting N-acetyl-methyl ester in 6M HCl for 24 hours to achieve global deprotection. Lyophilize to yield the hydrochloride salt of (2R,6S)-6-methylpiperidine-2-carboxylic acid.

-

QC Checkpoint: Chiral HPLC to verify enantiomeric excess (ee > 99%).

-

Cobalt-catalyzed stereoselective synthetic workflow for trans-(2R,6S)-6-methylpipecolic acid.

Applications in Drug Development

The integration of (2R,6S)-6-methylpiperidine-2-carboxylic acid into pharmaceutical pipelines is primarily driven by its ability to act as a highly constrained proline analog.

-

Peptide Backbone Rigidification: The presence of the C6-methyl group introduces severe A(1,3) allylic strain when the adjacent amide bond attempts to adopt a trans geometry. Consequently, peptides incorporating this residue exhibit a strong bias toward the cis-amide bond conformation, which is critical for stabilizing β-turn secondary structures in targeted biologics.

-

Small Molecule Inhibitors: Beyond peptidomimetics, the trans-6-methylpipecolic acid scaffold is actively utilized in the development of TRPA1 antagonists for pain management[4] and Casein Kinase 1 delta (CK1δ) modulators for circadian rhythm disorders [5]. The precise (2R,6S) stereochemistry ensures optimal spatial projection of pharmacophores into the enzyme's binding pocket.

References

- PubChem. "(2R,6S)-6-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 6575090". National Center for Biotechnology Information.

- Semantic Scholar. "Stereoselective Synthesis of C-6 Substituted Pipecolic Acid Derivatives".

- Izawa, K., et al. "Synthesis of N-acyl-α-amino esters via cobalt-catalyzed carbonylation of N-acyl-α-alkoxyamines". Journal of Molecular Catalysis, 1987.

- Google Patents. "WO2016128529A1 - 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as trpa1 antagonists".

- Google Patents. "WO2022058920A1 - Casein kinase 1 delta modulators".

Conformational Design and Synthesis: A Technical Guide to 6-Methylpiperidine-2-Carboxylic Acid Hydrochloride

Executive Summary

In the vanguard of modern peptidomimetic drug design, the strategic introduction of conformational constraints is paramount for enhancing target affinity and metabolic stability. 6-Methylpiperidine-2-carboxylic acid hydrochloride (CAS: 117928-49-1) 1, a highly functionalized pipecolic acid derivative, serves as a critical building block in this domain. By acting as a sterically hindered proline surrogate, it restricts the conformational space of peptide backbones. This whitepaper systematically deconstructs its IUPAC nomenclature, details its physicochemical profile, and provides a field-validated, self-correcting protocol for its stereoselective synthesis.

IUPAC Nomenclature and Stereochemical Architecture

The systematic naming of complex heterocycles requires a strict hierarchical approach dictated by IUPAC rules. The nomenclature for 6-methylpiperidine-2-carboxylic acid hydrochloride is logically assembled from its core structural features:

-

Parent Hydride (piperidine): The foundational scaffold is a fully saturated, six-membered nitrogenous heterocycle.

-

Principal Functional Group (2-carboxylic acid): The carboxyl group (-COOH) takes highest priority for numbering. In heterocyclic nomenclature, the heteroatom (nitrogen) is designated as position 1. Numbering proceeds around the ring to assign the lowest possible locant to the principal group, placing the carboxyl moiety at C2.

-

Alkyl Substituent (6-methyl): A methyl group (-CH3) is located at the C6 position, adjacent to the nitrogen on the opposite side of the carboxyl group.

-

Salt Designation (hydrochloride): The secondary amine is protonated by hydrochloric acid, yielding a piperidinium cation and a chloride counterion.

Stereochemistry: The molecule possesses two chiral centers (C2 and C6). The (2R,6S) and (2S,6R) configurations represent the cis-diastereomers, where both the methyl and carboxyl substituents occupy equatorial positions in the lowest-energy chair conformation, placing them on the same face of the ring 2.

Logical breakdown of the IUPAC nomenclature for 6-methylpiperidine-2-carboxylic acid hydrochloride.

Physicochemical Profile and Analytical Metrics

The free amino acid form of this compound exists as a zwitterion, which inherently limits its solubility in organic solvents and complicates chromatographic purification. Converting the compound to its hydrochloride salt resolves these issues, yielding a highly crystalline, bench-stable solid that resists oxidative degradation of the secondary amine 3.

Table 1: Physicochemical and Analytical Profile

| Property | Value | Source |

| IUPAC Name | 6-methylpiperidine-2-carboxylic acid hydrochloride | 2 |

| CAS Registry Number (HCl Salt) | 117928-49-1 | 1 |

| CAS Registry Number (Free Acid) | 99571-58-1 | 4 |

| Molecular Formula (HCl Salt) | C7H14ClNO2 | 5 |

| Molecular Weight (HCl Salt) | 179.64 g/mol | 6 |

| Monoisotopic Mass (Free Acid) | 143.09 Da | 2 |

| SMILES (HCl Salt) | CC1CCCC(N1)C(=O)O.Cl | 5 |

| Storage Conditions | Inert atmosphere, Room Temperature |

Synthetic Methodologies and Experimental Workflows

The synthesis of substituted pipecolic acids often relies on the catalytic hydrogenation of their corresponding pyridine precursors 7. The following protocol outlines a self-validating workflow for the stereoselective synthesis and isolation of the cis-diastereomer.

Protocol: Stereoselective Hydrogenation and Salt Isolation

Objective: Reduction of 6-methylpyridine-2-carboxylic acid to yield the cis-piperidine derivative, followed by hydrochloride salt crystallization.

Step 1: Substrate Preparation & Acidification

-

Procedure: Dissolve 10.0 mmol of 6-methylpyridine-2-carboxylic acid in 20 mL of anhydrous methanol. Slowly add 1.05 equivalents of concentrated aqueous HCl (12M).

-

Causality: Direct hydrogenation of pyridine rings often fails due to catalyst poisoning by the basic nitrogen lone pair. Acidifying the media protonates the nitrogen, preventing metal coordination and directing the facial selectivity of hydrogen addition to favor the cis racemate.

-

Self-Validation (IPC): Verify pH < 3 using pH indicator strips to ensure complete protonation prior to catalyst introduction.

Step 2: Catalytic Hydrogenation

-

Procedure: Add 10 mol% PtO₂ (Adam's catalyst) to the solution under an inert argon atmosphere 7. Purge the reaction vessel with H₂ gas three times, then pressurize to 50 psi. Stir vigorously at room temperature for 16 hours.

-

Self-Validation (IPC): Monitor hydrogen uptake. Once pressure stabilizes, sample the reaction. Filter an aliquot through a 0.22 µm syringe filter and analyze via LC-MS to confirm the disappearance of the aromatic precursor (m/z 138) and the appearance of the saturated product (m/z 144).

Step 3: Filtration and Salt Formation

-

Procedure: Evacuate H₂ and purge with argon. Filter the mixture through a pad of Celite to remove the platinum catalyst, washing the pad with excess methanol. Concentrate the filtrate under reduced pressure. Azeotrope the residue with toluene (3 × 10 mL) to remove residual water.

Step 4: Crystallization and Diastereomeric Enrichment

-

Procedure: Dissolve the crude solid in a minimum volume of hot ethanol. Add diethyl ether dropwise until the solution becomes slightly turbid, then allow it to cool slowly to 4 °C to induce crystallization.

-

Causality: The cis-diastereomer of the hydrochloride salt exhibits lower solubility in the EtOH/Et₂O matrix compared to the trans-isomer, allowing for thermodynamic enrichment of the (2R,6S)/(2S,6R) racemate.

-

Self-Validation (IPC): Collect the crystals via vacuum filtration and analyze by ¹H NMR (D₂O). The cis configuration is confirmed by the coupling constants of the axial protons at C2 and C6, which exhibit characteristic large axial-axial couplings (J ≈ 10-12 Hz) due to the equatorial positioning of both the methyl and carboxyl groups 8.

Standard synthetic workflow and isolation protocol for the hydrochloride salt derivative.

Applications in Drug Development

In medicinal chemistry, the incorporation of highly flexible natural amino acids often leads to poor pharmacokinetic profiles and a lack of target specificity. 6-Methylpiperidine-2-carboxylic acid acts as a highly effective, conformationally restricted surrogate for proline or pipecolic acid 8.

-

Peptidomimetic Constraint: The introduction of the C6 methyl group creates severe steric hindrance that restricts rotation around the N-Cα bond (the φ angle in peptides). This locks the peptide backbone into a predictable, rigid conformation, often stabilizing β-turn or polyproline helix secondary structures necessary for precise receptor binding.

-

Proteolytic Stability: The steric bulk of the methyl group adjacent to the secondary amine shields neighboring amide bonds from enzymatic degradation by exopeptidases, significantly increasing the half-life of the drug candidate in vivo.

References

-

(2R,6S)-6-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 6575090 - PubChem , nih.gov. 2

-

6-Methylpiperidine-2-carboxylic acid hydrochloride , oakwoodchemical.com. 3

-

6-Methylpiperidine-2-carboxylic acid hydrochloride | 117928-49-1 , sigmaaldrich.com. 1

-

6-Methylpiperidine-2-carboxylic acid hydrochloride (CAS 117928-49-1) , fluorochem.co.uk. 6

-

6-Methylpiperidine-2-carboxylic acid hydrochloride , achmem.com. 5

-

Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives , nih.gov. 8

-

6-METHYL-2-PIPERIDINE CARBOXYLIC ACID | 99571-58-1 , chemicalbook.com. 4

-

6-Methylpiperidine-2-carboxylic acid | 99571-58-1 , sigmaaldrich.com.

-

Piperidines ESI-revised3 , rsc.org. 7

Sources

- 1. 6-Methylpiperidine-2-carboxylic acid hydrochloride | 117928-49-1 [sigmaaldrich.com]

- 2. (2R,6S)-6-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 6575090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methylpiperidine-2-carboxylic acid hydrochloride [oakwoodchemical.com]

- 4. 6-METHYL-2-PIPERIDINE CARBOXYLIC ACID | 99571-58-1 [chemicalbook.com]

- 5. achmem.com [achmem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. rsc.org [rsc.org]

- 8. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Cheminformatic Profiling and Synthetic Methodologies of 6-Methylpiperidine-2-carboxylic Acid: A Technical Whitepaper

Executive Summary

In the realm of modern drug discovery, conformationally restricted non-proteinogenic amino acids serve as critical pharmacophores. 6-Methylpiperidine-2-carboxylic acid is a highly substituted pipecolic acid derivative that introduces significant steric bulk at the C6 position of the piperidine ring. This structural modification restricts the conformational flexibility of peptidomimetics, thereby enhancing target binding affinity and metabolic stability against proteolytic degradation. This whitepaper provides an in-depth analysis of its cheminformatic representations (specifically its SMILES architecture), physicochemical properties, and the causality-driven synthetic methodologies required to isolate its specific diastereomers.

Structural Elucidation & SMILES Architecture

The Simplified Molecular-Input Line-Entry System (SMILES) is foundational for machine-readable chemical databases and computational drug design. For 6-methylpiperidine-2-carboxylic acid, the structural topology consists of a six-membered nitrogenous ring (piperidine) substituted with a carboxylic acid at C2 and a methyl group at C6.

The canonical SMILES string for the generic scaffold is CC1CCCC(N1)C(=O)O, which denotes the connectivity without spatial orientation. However, biological applications require strict stereochemical control. The stereospecific isomeric SMILES for the (2R,6S) enantiomer is C[C@H]1CCCC(=O)O[1].

The logic of this isomeric SMILES string is parsed as follows:

-

C: The exocyclic methyl group.

-

[C@H]1: The C6 chiral center. The @ symbol dictates an anti-clockwise spatial arrangement of the substituents, and 1 initiates the ring closure.

-

CCC: The aliphatic backbone (C5, C4, C3).

-

[C@@H]: The C2 chiral center, with @@ indicating a clockwise arrangement.

-

(N1): The secondary amine that closes ring 1.

-

C(=O)O: The carboxylic acid functional group.

Caption: SMILES string parsing logic for 6-methylpiperidine-2-carboxylic acid.

Physicochemical Properties & Computational Descriptors

Understanding the physicochemical descriptors of 6-methylpiperidine-2-carboxylic acid is essential for predicting its pharmacokinetic behavior (ADME) when incorporated into larger drug scaffolds. The negative XLogP3 value highlights its zwitterionic, highly hydrophilic nature at physiological pH[1].

| Property | Value | Source |

| IUPAC Name | (2R,6S)-6-methylpiperidine-2-carboxylic acid | 1[1] |

| Molecular Formula | C₇H₁₃NO₂ | 1[1] |

| Molecular Weight | 143.18 g/mol | 2[2] |

| Exact Mass | 143.094628657 Da | 1[1] |

| Topological Polar Surface Area | 49.3 Ų | 1[1] |

| XLogP3 | -1.6 | 1[1] |

| Complexity | 136 | 1[1] |

Experimental Methodologies: Diastereoselective Synthesis

Synthesizing specific stereoisomers of substituted pipecolic acids requires rigorous stereocontrol. The following self-validating protocol details the synthesis of the highly functionalized (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid analog, leveraging chiral β-enaminoesters[3].

Protocol: Synthesis via Zwitterionic Bicyclic Lactams

Step 1: Intramolecular Corey-Chaykovsky Ring-Closing

-

Procedure: React chiral acyclic β-enaminoesters (derived from (R)-(−)-2-phenylglycinol) to form sulfonium salts. Induce base-mediated ring closure.

-

Causality: This non-classical approach forms a zwitterionic bicyclic lactam. The pre-existing stereocenter from the phenylglycinol scaffold sterically directs the facial selectivity of the ring closure, establishing the absolute configuration of the piperidine ring early in the synthesis.

-

Self-Validation (IPC): Monitor the disappearance of the enamine proton via ¹H NMR to confirm complete conversion to the bicyclic intermediate.

Step 2: Ketone Reduction via Hydride Addition

-

Procedure: Treat the bicyclic intermediate with NaBH₄ (10 equivalents) in methanol at 0°C, slowly warming to room temperature.

-

Causality: The hydride reagent attacks the ketone carbonyl exclusively from the less sterically hindered face (opposite to the methyl group). This specific trajectory dictates the (7R) configuration of the newly formed hydroxyl group, yielding an 87:13 diastereomeric ratio.

-

Self-Validation (IPC): Separate diastereomers via flash column chromatography. Crystallize the major diastereoisomer and validate the absolute configuration using single-crystal X-ray diffraction.

Step 3: Amide and Hemiaminal Reduction

-

Procedure: React the purified major alcohol intermediate with Borane Dimethylsulfide complex (BH₃·DMS) in anhydrous THF.

-

Causality: BH₃·DMS is selected as a powerful, non-basic electrophilic reducing agent. It reduces both the amide and hemiaminal functionalities down to the fully saturated piperidine core without risking the epimerization of the sensitive chiral centers established in Steps 1 and 2.

-

Self-Validation (IPC): Utilize LC-MS to confirm the mass shift corresponding to the loss of the carbonyl oxygen and complete saturation of the ring.

Step 4: Endocyclic Carbonylation and Deprotection

-

Procedure: Protect the secondary hydroxyl group with a bulky silyl ether. Perform a diastereoselective deprotonation using sec-BuLi, quench with an electrophilic carbonyl source (e.g., CO₂), and execute global deprotection.

-

Causality: The silyl group prevents unwanted alkoxide formation. The rigid, chair-like conformation of the piperidine ring ensures that the incoming carboxyl group is installed with the correct (2R) stereochemistry.

-

Self-Validation (IPC): Final purity and stereochemical integrity must be confirmed via 2D NMR (NOESY/ROESY) to verify the spatial relationships between the C2-carboxyl, C4-hydroxyl, and C6-methyl groups.

Caption: Diastereoselective synthetic workflow for substituted pipecolic acid derivatives.

Applications in Drug Development

The integration of 6-methylpiperidine-2-carboxylic acid into solid-phase peptide synthesis (SPPS) allows researchers to engineer peptides with locked conformations. The dual presence of the C2 carboxylic acid and the C6 methyl group forces the piperidine ring into a specific chair conformation, which can optimally orient adjacent amino acid residues to match the binding pocket of a target receptor. This strategy is frequently utilized in the development of protease inhibitors, neuroactive peptides, and macrocyclic antibiotics, where metabolic stability and target specificity are paramount.

References

- Title: (2R,6S)

- Source: nih.

- Source: sigmaaldrich.

Sources

- 1. (2R,6S)-6-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 6575090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methylpiperidine-2-carboxylic acid | 99571-58-1 [sigmaaldrich.com]

- 3. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Conformational Rigidity: A Technical Guide to 6-Methylpipecolic Acid

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug development, offering enhanced proteolytic stability, target selectivity, and conformational rigidity. 6-Methylpipecolic acid (6-MePA) , a cyclic α-amino acid and homolog of proline, represents a highly versatile building block in this domain. Naturally occurring in species such as Fagus silvatica (beechnuts) in the form of 5-hydroxy-6-methylpipecolic acid[1][2], 6-MePA introduces a secondary stereocenter at the C6 position of the piperidine ring. This whitepaper explores the structural biology, pharmacological utility, and stereoselective synthetic methodologies of 6-MePA, providing a comprehensive guide for researchers and synthetic chemists.

Structural Biology and Pharmacological Utility

Pipecolic acid (piperidine-2-carboxylic acid) and its derivatives are widely recognized for their biological significance. In microorganisms, pipecolic acid acts as an osmoprotectant, while in plants, L-pipecolic acid regulates inducible immunity[1]. The addition of a methyl group at the C6 position to form 6-methylpipecolic acid drastically alters the steric landscape of the molecule.

In pharmaceutical applications, 6-MePA is utilized to impose severe conformational constraints on peptide backbones[3]. By restricting the φ (phi) and ψ (psi) dihedral angles, 6-MePA can lock a peptide into a specific bioactive conformation, reducing the entropic cost of receptor binding. Furthermore, 6-MePA serves as a critical synthetic precursor for complex piperidine alkaloids, such as (+)-dihydropinidine and (+)-isosolenopsin, which exhibit potent biological activities[4].

Biological pathways and pharmaceutical applications of 6-methylpipecolic acid.

Stereoselective Synthetic Methodologies

The primary challenge in the synthesis of 6-MePA is the precise control of relative and absolute stereochemistry at the C2 and C6 positions. Several advanced methodologies have been developed to address this:

-

Cross-Metathesis & Reductive Cyclization: This approach utilizes chiral N-tert-butanesulfinyl homoallylamines. Cross-metathesis with methyl vinyl ketone, followed by intramolecular reductive cyclization, yields highly enantioenriched 2,6-disubstituted piperidines[3][4].

-

Aza-Silyl-Prins Reaction: This method couples imines with vinylsilanes to form functionalized tetrahydropyridines. While powerful for generating high functionality, controlling the trans/cis ratio during the subsequent hydrogenation step can be challenging, often yielding mixtures (e.g., 66:34 trans:cis)[5].

-

Mannich-Type Condensation: Condensation of an α-chiral amine with an alkyl glyoxylate provides an efficient route to 2,6-cis-isomers, driven by the preferred transition state geometry[6].

-

Asymmetric Phase-Transfer Catalysis: Utilizing chiral phase-transfer catalysts (PTC) for the alkylation of glycine derivatives, followed by reductive amination, allows for the highly enantioselective synthesis of cyclic amino acids[7].

Quantitative Comparison of Synthetic Strategies

| Synthetic Strategy | Key Intermediate / Reagent | Major Stereoisomer Yield | Stereoselectivity (ee/de) | Ref |

| Cross-Metathesis & Cyclization | N-tert-butylsulfinyl homoallylamine / Grubbs II | 65–85% | >95% de | [4] |

| Aza-Silyl-Prins Reaction | 2,6-disubstituted-3,4-tetrahydropyridine | 16% (Overall) | 66:34 (trans:cis) | [5] |

| Mannich-Type Condensation | Achiral aldehyde & α-chiral amine | 60–80% | 80–85% de | [6] |

| Phase-Transfer Alkylation | Chiral PTC / CsOH | 81% | High ee | [7] |

Validated Protocol: Stereoselective Synthesis of (2R,6R)-6-Methylpipecolic Acid

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of (2R,6R)-6-methylpipecolic acid via the cross-metathesis and reductive cyclization pathway[3][4]. This protocol is designed as a self-validating system, incorporating critical in-process analytical checks.

Step 1: Cross-Metathesis

Procedure: Dissolve the chiral N-tert-butanesulfinyl homoallylamine (1.0 equiv) and methyl vinyl ketone (3.0 equiv) in anhydrous dichloromethane (DCM). Add Grubbs II catalyst (5 mol%). Reflux the mixture under an argon atmosphere for 12 hours. Causality: Methyl vinyl ketone is used in excess to drive the equilibrium toward the cross-metathesis product. Grubbs II catalyst is selected over Grubbs I due to its superior tolerance for polar functional groups (like the sulfinyl imine) and higher reactivity toward electron-deficient olefins[4]. Validation Check: Monitor by TLC (Hexane/EtOAc 7:3). The reaction is deemed complete when the starting homoallylamine spot is entirely consumed. Proceed only if conversion is >95%.

Step 2: Intramolecular Reductive Cyclization

Procedure: Concentrate the crude mixture from Step 1 and redissolve in methanol. Add 10% Pd/C (10% w/w). Purge the reaction vessel with H₂ gas and stir vigorously under a balloon of H₂ at room temperature for 24 hours. Filter through a pad of Celite to remove the palladium catalyst. Causality: The Pd/C catalyst under H₂ performs a dual function: it first reduces the α,β-unsaturated ketone to a saturated ketone, and subsequently reduces the imine. The resulting transient amine spontaneously attacks the ketone, driving an intramolecular cyclization to form the piperidine ring[2][4]. The stereocenter established by the chiral sulfinyl group dictates the facial selectivity of the reduction, ensuring high diastereomeric excess. Validation Check: Analyze the crude product via ¹H-NMR. Confirm the disappearance of olefinic protons (δ 5.5–6.5 ppm) and the appearance of the piperidine ring protons.

Step 3: Auxiliary Cleavage and Isolation

Procedure: Treat the resulting N-sulfinyl piperidine with 4M HCl in dioxane at room temperature for 2 hours. Concentrate the mixture in vacuo to yield the crude (2R,6R)-6-methylpipecolic acid hydrochloride salt. Recrystallize from ethanol/ether. Causality: Strong acidic conditions are required to cleanly cleave the N-tert-butanesulfinyl auxiliary without epimerizing the newly formed C2 and C6 stereocenters[3]. Validation Check: Perform Chiral HPLC analysis against a racemic standard to confirm an enantiomeric excess (ee) of >95%.

Stereoselective synthesis workflow for (2R,6R)-6-methylpipecolic acid.

Conclusion

6-Methylpipecolic acid is a highly valuable non-proteinogenic amino acid that bridges the gap between natural product synthesis and advanced peptide drug design. By leveraging stereoselective methodologies such as cross-metathesis and reductive cyclization, researchers can efficiently access enantiopure 6-MePA. The integration of rigorous, self-validating analytical checks ensures the high fidelity required for downstream pharmaceutical applications.

References

- Significance of the Natural Occurrence of L- Versus D-Pipecolic Acid: A Review. researchgate.net.

- Synthesis and Applications of tert-Butanesulfinamide | Chemical Reviews. acs.org.

- Thieme E-Journals - Synlett / Abstract: The synthesis of piperidine alkaloids (+)-dihydropinidine (1), (+)-isosolenopsin (2a), (+)-isosolenopsin A (2b), and (2R,6R)-6-methylpipecolic acid (3a). thieme-connect.com.

- Stereoselective Synthesis of C-6 Substituted Pipecolic Acid Derivatives. semanticscholar.org.

- Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. researchgate.net.

- The Aza-Silyl-Prins Reaction: Development and Application to the Total Synthesis of (±)-Pipecolic Acid. proquest.com.

- Organic & Biomolecular Chemistry. sakura.ne.jp.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. The Aza-Silyl-Prins Reaction: Development and Application to the Total Synthesis of (±)-Pipecolic Acid and (±)-Cannabisativine - ProQuest [proquest.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. orgreact.sakura.ne.jp [orgreact.sakura.ne.jp]

6-Methylpiperidine-2-Carboxylic Acid Hydrochloride: A Technical Whitepaper on Discovery, Synthesis, and Applications

Executive Summary

The transition from planar, sp²-hybridized chemical libraries to sp³-rich, three-dimensional scaffolds represents a paradigm shift in modern drug design. At the forefront of this structural evolution is 6-methylpiperidine-2-carboxylic acid hydrochloride (also known as 6-methylpipecolic acid hydrochloride). Originally identified as a core structural motif in naturally occurring piperidine alkaloids, this non-proteinogenic amino acid derivative has emerged as a highly valuable building block in Fragment-Based Drug Discovery (FBDD) and a significant biomarker in clinical metabolomics. This whitepaper elucidates the historical context, physicochemical properties, self-validating synthetic workflows, and modern applications of this critical compound.

Historical Context and Discovery

The discovery of pipecolic acid derivatives is deeply rooted in the isolation of piperidine alkaloids from natural sources. 6-methylpipecolic acid forms the structural backbone of several bioactive alkaloids, including (+)-dihydropinidine and (+)-isosolenopsin 1[1]. Historically, the primary bottleneck in its pharmaceutical utilization was the challenge of stereoselective synthesis—specifically, controlling the relative stereochemistry at the C2 and C6 positions of the piperidine ring.

Advancements in asymmetric synthesis and organocatalysis have since unlocked scalable pathways to this molecule. Today, the compound is predominantly utilized in its hydrochloride salt form to maximize aqueous solubility, prevent zwitterionic instability during storage, and facilitate direct incorporation into biological assays and high-throughput screening libraries.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 6-methylpiperidine-2-carboxylic acid hydrochloride is essential for downstream assay development and chromatographic profiling. The quantitative data is summarized below 2[2].

| Property | Value |

| IUPAC Name | 6-methylpiperidine-2-carboxylic acid hydrochloride |

| CAS Number | 117928-49-1 (General Salt) / 123878-70-6 (Racemic) |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| Canonical SMILES | CC1CCCC(C(=O)O)N1.Cl |

| Physical Form | Solid |

Synthetic Methodologies & Mechanistic Pathways

The synthesis of 6-methylpiperidine-2-carboxylic acid requires precise control over ring formation and functional group tolerance. Two primary methodologies dominate the literature:

-

Asymmetric Synthesis via N-tert-Butanesulfinyl Imines : Yus and co-workers developed a highly stereoselective method to synthesize (2R,6R)-6-methylpipecolic acid hydrochloride by the oxidation of the aromatic ring of (2R,6R)-2-methyl-6-phenylpiperidine. This approach utilizes chiral sulfinyl imines to direct the stereochemistry, ensuring high enantiomeric purity required for targeted biological assays 1[1].

-

The Aza-Silyl-Prins Reaction Approach : A highly efficient, scalable route involving the coupling of homoallylic amines with glyoxylates. The resulting 2,6-disubstituted-3,4-tetrahydropyridines are then subjected to catalytic hydrogenation and acid hydrolysis to yield the final hydrochloride salt 3[3].

Synthetic workflow of 6-methylpiperidine-2-carboxylic acid hydrochloride.

Experimental Protocol: Hydrogenation and Hydrolysis Workflow

The following protocol details the conversion of Aza-Silyl-Prins tetrahydropyridine intermediates into the final hydrochloride salt. As a Senior Application Scientist, it is critical to emphasize that this is a self-validating system —each step contains embedded Quality Control (QC) checkpoints to ensure mechanistic integrity 3[3].

Phase 1: Concurrent N-Debenzylation and Olefin Reduction

-

Preparation : Dissolve the pre-formed mixture of trans and cis ethyl 1-benzyl-6-methyl-1,2,3,4-tetrahydropyridine-2-carboxylate in absolute ethanol to achieve a 0.1 M concentration.

-

Catalyst Addition : Introduce 20% w/w Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman’s catalyst) under an inert argon atmosphere.

-

Causality: Pearlman’s catalyst is specifically selected over standard Pd/C due to its hyper-activity. This is mechanistically required to drive the simultaneous hydrogenolysis of the robust N-benzyl protecting group and the reduction of the endocyclic double bond in a single, streamlined operation, preventing the accumulation of partially reduced intermediates.

-

-

Hydrogenation : Purge the reaction vessel with hydrogen gas and maintain under a balloon pressure of H₂ at room temperature for 5 hours.

-

Self-Validating QC : The reaction is physically validated by the cessation of hydrogen gas uptake. Orthogonal validation must be performed via Thin Layer Chromatography (TLC) or GC-MS to confirm the complete disappearance of the N-benzyl starting material before proceeding.

-

Workup : Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst, washing with excess ethanol. Concentrate the filtrate in vacuo to yield the intermediate piperidine-2-carboxylate.

Phase 2: Acid-Catalyzed Hydrolysis and Salt Formation

-

Hydrolysis : Suspend the crude piperidine-2-carboxylate intermediate in 6.0 M aqueous hydrochloric acid (HCl).

-

Thermal Activation : Heat the mixture to reflux for 2 hours.

-

Causality: The use of strong aqueous HCl under reflux serves a dual mechanistic purpose. It drives the thermodynamic cleavage of the ethyl ester to yield the free carboxylic acid, while the highly acidic environment immediately protonates the basic piperidine nitrogen. This directly yields the target compound as a highly stable, water-soluble hydrochloride salt, circumventing the difficult isolation of the zwitterionic free amino acid.

-

-

Self-Validating QC : Monitor the hydrolysis via LC-MS. Complete conversion is validated by the total absence of the ester intermediate peak and the emergence of the free acid mass[M+H]⁺ at m/z 144.10.

-

Isolation : Cool the reaction to room temperature and remove the aqueous solvent via lyophilization (freeze-drying) to afford the racemic hydrochloride salt of 6-methylpipecolic acid as a crystalline solid.

Modern Applications: Metabolomics and Drug Discovery

Fragment-Based Drug Discovery (FBDD)

FBDD relies on screening low-molecular-weight libraries to identify high-quality starting points for lead optimization. Historically, these libraries were dominated by flat, sp²-hybridized aromatic rings. To better explore 3-dimensional pharmaceutical space, modern drug discovery has shifted towards sp³-rich saturated nitrogen heterocycles. 6-Methylpiperidine-2-carboxylic acid serves as an ideal 3D fragment scaffold 4[4]. Its non-planar piperidine ring, combined with the stereocenters at C2 and C6, provides distinct vector trajectories for functional group expansion, significantly increasing the probability of binding to complex, non-traditional protein pockets.

Biomarker in Human Milk Metabolomics

In the realm of clinical metabolomics, untargeted high-resolution LC-MS has identified (2R)-6-methylpiperidine-2-carboxylic acid as a significant biological marker. A comprehensive study analyzing lactation-stage-matched human and bovine milk samples at 2 weeks postnatal revealed that this specific metabolite is highly enriched in human milk compared to bovine milk 5[5]. The presence of this non-proteinogenic amino acid highlights divergent metabolic pathways between species and underscores its potential role in early-life human nutrition and gastrointestinal development.

Logical relationships of 6-methylpiperidine-2-carboxylic acid in modern research.

References

-

Title: N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles Source: Beilstein Journal of Organic Chemistry (NIH) URL: [Link]

-

Title: The Aza-Silyl-Prins Reaction: Development and Application to the Total Synthesis of (±)-Pipecolic Acid and (±)-Cannabisativine Source: ProQuest Dissertations & Theses URL: [Link]

-

Title: Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space Source: White Rose eTheses Online URL: [Link]

-

Title: Untargeted Metabolomic Analysis of Lactation-Stage-Matched Human and Bovine Milk Samples at 2 Weeks Postnatal Source: PMC (PubMed Central) URL: [Link]

Sources

- 1. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. The Aza-Silyl-Prins Reaction: Development and Application to the Total Synthesis of (±)-Pipecolic Acid and (±)-Cannabisativine - ProQuest [proquest.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Untargeted Metabolomic Analysis of Lactation-Stage-Matched Human and Bovine Milk Samples at 2 Weeks Postnatal - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Asymmetric Synthesis of 6-Methylpipecolic Acid Stereoisomers

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Biological Grounding

6-Methylpipecolic acid is a nonproteinogenic α -amino acid and a highly privileged scaffold in medicinal chemistry. It serves as the core structural motif in numerous bioactive alkaloids (e.g., dihydropinidine, isosolenopsins) and is a vital building block for conformationally restricted peptidomimetics and enzyme inhibitors [1].

Because the spatial orientation of the C-2 carboxyl and C-6 methyl groups dictates the pharmacological efficacy of the resulting drug candidates, achieving absolute stereocontrol is critical. Thermodynamic control naturally favors the 2,6-cis (diequatorial) conformation to minimize 1,3-diaxial steric clashes in the piperidine chair transition state. However, accessing specific enantiomers (e.g., (2R,6R) vs. (2S,6S)) or trans variants requires rigorous kinetic control via chiral auxiliaries, asymmetric catalysis, or biocatalytic desymmetrization[1].

Strategic Mechanistic Pathways

As a synthesis scientist, selecting the correct asymmetric pathway depends on the desired stereoisomer and available starting materials. The three most robust field-proven strategies are detailed below:

Pathway A: Chiral Sulfinyl Imine-Mediated Cross-Metathesis

Developed extensively by Yus, Foubelo, and co-workers, this approach utilizes chiral N -tert-butylsulfinyl imines as powerful electrophiles[2]. The electron-withdrawing sulfinyl group activates the imine while providing a sterically demanding chiral environment. Diastereoselective allylation is achieved via an Indium-mediated Barbier-type reaction. The stereochemical outcome is governed by a highly ordered, non-chelation-controlled transition state where the nucleophile attacks the Re-face of the imine. Subsequent cross-metathesis with methyl vinyl ketone, deprotection, and reductive cyclization yields the piperidine core with exceptional enantiomeric excess (ee) [2, 4].

Pathway B: Mannich-Type Condensation (Chiral Pool)

Troin and co-workers established a stereoselective route utilizing a Mannich-type condensation between an α -chiral amine (derived from the chiral pool) and an achiral aldehyde [3]. The diastereoselectivity is strictly dictated by the preferred equatorial positioning of the asymmetric center in the transition state. Under acidic reflux, the reversibility of the Mannich reaction provides thermodynamic funneling, leading almost exclusively to 2,6-cis-piperidines.

Pathway C: Chemoenzymatic Cascade

Recent advances in biocatalysis harness PLP-dependent transaminases coupled with imine reductases. A linear diketoacid precursor undergoes regioselective transamination, followed by spontaneous intramolecular cyclization to a cyclic imine. Stereoselective reduction then establishes the second stereocenter, providing a highly green, ambient-condition route to the (2S,6S)-stereoisomer.

Quantitative Data & Stereochemical Outcomes

The following table summarizes the expected yields and stereoselectivities of the primary methodologies, allowing for rapid strategic comparison.

| Synthetic Strategy | Target Stereoisomer | Key Reagents / Catalysts | Overall Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Sulfinyl Imine Metathesis | (2R,6R)-6-Methylpipecolic acid | In(0), Hoveyda-Grubbs II, Pd/C | 45 - 55% | > 98% | > 95:5 (cis:trans) |

| Mannich-Type Condensation | (2S,6R)-6-Methylpipecolic acid | Glyoxylate, p -TsOH, Toluene | 60 - 65% | > 95% | > 98:2 (cis:trans) |

| Chemoenzymatic Cascade | (2S,6S)-6-Methylpipecolic acid | Transaminase, Imine Reductase | 70 - 80% | > 99% | > 99:1 (cis:trans) |

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in quality control checkpoints to ensure the integrity of the asymmetric synthesis.

Protocol 1: Synthesis of (2R,6R)-6-Methylpipecolic Acid via Sulfinyl Imines

Reference Methodology: Yus et al. [2]

Step 1: Indium-Mediated Diastereoselective Allylation

-

Procedure: To a solution of (SS)- N -tert-butylsulfinyl imine (1.0 equiv) in THF, add allyl bromide (1.5 equiv) and Indium powder (1.2 equiv) at room temperature. Stir for 12 hours.

-

Causality: Indium is selected over magnesium or zinc because its lower first ionization potential allows the Barbier-type allylation to proceed smoothly without premature imine hydrolysis, while coordinating tightly to the sulfinyl oxygen to lock the transition state.

-

Validation Check: Isolate the crude homoallylamine and analyze via 1 H NMR. A dr of >95:5 is required before proceeding. If lower, recrystallization from hexanes/EtOAc is mandatory to prevent downstream enantiomeric leakage.

Step 2: Cross-Metathesis

-

Procedure: Dissolve the homoallylamine in anhydrous CH 2 Cl 2 . Add methyl vinyl ketone (3.0 equiv) and Hoveyda-Grubbs 2nd Generation catalyst (5 mol%). Reflux for 8 hours.

-

Causality: Hoveyda-Grubbs II is chosen for its robust stability and high affinity for electron-deficient olefins, preventing catalyst poisoning by the basic sulfinamide nitrogen.

Step 3: Deprotection and Reductive Cyclization

-

Procedure: Treat the enone intermediate with 4M HCl in dioxane to cleave the sulfinyl group. Neutralize with NaOH to trigger spontaneous intramolecular cyclization to the cyclic imine.

-

Procedure (Reduction): Subject the crude cyclic imine to hydrogenation (H 2 , 1 atm) over 10% Pd/C in methanol for 24 hours.

-

Validation Check: Post-hydrogenation, confirm the cis-relationship of the C-2 and C-6 protons using NOESY NMR. A strong NOE cross-peak between the axial protons validates the diequatorial stereochemical outcome.

Protocol 2: Mannich-Type Condensation for C-6 Substituted Derivatives

Reference Methodology: Troin et al. [3]

Step 1: Condensation and Cyclization

-

Procedure: Condense the α -chiral amine (derived from L-alanine) with ethyl glyoxylate in toluene. Add catalytic p -toluenesulfonic acid ( p -TsOH) and heat to reflux using a Dean-Stark trap for 16 hours.

-

Causality: The removal of water drives the initial imine formation. The thermodynamic driving force of the reversible Mannich reaction under acidic reflux ensures that 1,3-diaxial interactions are minimized, exclusively funneling the equilibrium toward the diequatorial cis-piperidine.

-

Validation Check: Analyze the crude mixture via 1 H NMR; the appearance of a distinct doublet at ~1.2 ppm confirms methyl group installation, while the absence of complex multiplet splitting at the C-2 proton confirms high diastereomeric purity.

Visualizations of Synthetic Logic

Caption: Workflow for the asymmetric synthesis of (2R,6R)-6-methylpipecolic acid via sulfinyl imines.

Caption: Chemoenzymatic cascade utilizing transaminase and imine reductase for (2S,6S) stereoisomers.

References

-

Cant, A. A.; Sutherland, A. "Asymmetric Synthesis of Pipecolic Acid and Derivatives." Synthesis 2012, 44(13), 1935-1950.[Link][1]

-

González-Gómez, J. C.; Foubelo, F.; Yus, M. "Cross-Metathesis of Chiral N-tert-Butylsulfinyl Homoallylamines: Application to the Enantioselective Synthesis of Naturally Occurring 2,6-cis-Disubstituted Piperidines." Synlett 2008, 2777–2780.[Link][2]

-

Troin, Y.; Carbonnel, S. "Stereoselective Synthesis of C-6 Substituted Pipecolic Acid Derivatives. Formal Synthesis of (+)-Indolizidine 167B and (+)-Indolizidine 209D." Heterocycles 2002, 57(10), 1807-1830.[Link][3]

-

Foubelo, F.; Yus, M. "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles." Beilstein Journal of Organic Chemistry 2021, 17, 1096–1140.[Link][4]

Sources

Enantioselective Synthesis of Pipecolic Acid Derivatives: An Application and Protocol Guide for Researchers

Introduction: The Significance of Chiral Pipecolic Acid Scaffolds

Pipecolic acid, a six-membered cyclic non-proteinogenic amino acid, and its derivatives are privileged scaffolds in medicinal chemistry and natural product synthesis.[1] Their inherent conformational rigidity, imparted by the piperidine ring, allows them to serve as valuable building blocks for inducing specific secondary structures in peptides and peptidomimetics.[2][3] Furthermore, substituted pipecolic acid cores are integral components of a wide array of pharmacologically active compounds, including local anesthetics, immunosuppressants, and antiviral agents.[1] The stereochemistry of these molecules is often critical to their biological activity, making the development of robust and efficient enantioselective synthetic methods a paramount objective for researchers in drug discovery and development.

This comprehensive guide provides an in-depth overview of modern enantioselective strategies for the synthesis of pipecolic acid derivatives. Moving beyond a simple recitation of procedures, this document elucidates the underlying principles and mechanistic nuances that govern stereocontrol in these transformations. It is designed to empower researchers, scientists, and drug development professionals with the technical knowledge and practical protocols necessary to successfully synthesize these valuable chiral molecules.

Strategic Approaches to Enantioselective Synthesis

The asymmetric synthesis of pipecolic acid derivatives can be broadly categorized into three main strategies: organocatalysis, transition-metal catalysis, and biocatalysis. Each approach offers a unique set of advantages and is suited to different synthetic challenges.

Organocatalysis: Metal-Free Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a metal-free and often milder alternative to traditional methods. Proline and its derivatives, including pipecolic acid itself, have been successfully employed as catalysts in a variety of enantioselective transformations.[4][5]

The Mannich reaction, involving the aminoalkylation of a carbonyl compound, is a classic C-C bond-forming reaction. Its asymmetric variant, catalyzed by small organic molecules, provides an efficient route to chiral β-amino carbonyl compounds, which can be further elaborated into pipecolic acid derivatives.

(S)-Pipecolic acid, in particular, has been shown to be an effective catalyst for the direct asymmetric Mannich reaction between aldehydes and N-p-methoxyphenyl (PMP)-protected α-imino ethyl glyoxylate. [5] A notable feature of this catalysis is the formation of both syn- and anti-products with high enantioselectivities, in contrast to proline-catalyzed reactions which predominantly yield the syn-diastereomer.[4][5] This difference in diastereoselectivity is attributed to the distinct steric and electronic properties of the six-membered piperidine ring of the catalyst compared to the five-membered pyrrolidine ring of proline.[4][6] Computational studies suggest that the energy difference between the transition states leading to the syn- and anti-products is smaller for the pipecolic acid-catalyzed reaction, resulting in the formation of both diastereomers.[4][6]

Protocol 1: (S)-Pipecolic Acid-Catalyzed Asymmetric Mannich Reaction [5]

Reaction Scheme:

Materials:

-

N-PMP-protected α-imino ethyl glyoxylate

-

Aldehyde (e.g., propanal)

-

(S)-Pipecolic acid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of N-PMP-protected α-imino ethyl glyoxylate (0.5 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 2.0 equiv) in anhydrous DMSO (5 mL) under an inert atmosphere, add (S)-pipecolic acid (0.15 mmol, 0.3 equiv).

-

Stir the reaction mixture at room temperature for 6-14 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the diastereomeric ratio can be determined directly from the crude reaction mixture by ¹H NMR spectroscopy.

-

Purify the product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the purified diastereomers by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Causality of Experimental Choices:

-

Anhydrous DMSO: A polar aprotic solvent is used to dissolve the reactants and catalyst, facilitating the reaction. The anhydrous nature is crucial to prevent unwanted side reactions with water.

-

Inert Atmosphere: Prevents the oxidation of the aldehyde and other sensitive reagents.

-

(S)-Pipecolic Acid as Catalyst: The chiral catalyst is responsible for inducing enantioselectivity in the C-C bond formation. The amount of catalyst is optimized to provide a balance between reaction rate and cost.

-

Excess Aldehyde: Using an excess of the aldehyde helps to drive the reaction to completion.

Transition-Metal Catalysis: Powerful and Versatile Methods

Transition-metal catalysis offers a broad and powerful platform for the enantioselective synthesis of complex molecules. For pipecolic acid derivatives, key methods include asymmetric hydrogenation, aza-Diels-Alder reactions, and ring-closing metathesis.[3][4][7][8]

The asymmetric hydrogenation of prochiral pyridine derivatives is a highly efficient and atom-economical method for the synthesis of enantiomerically enriched piperidines, including pipecolic acid derivatives.[7][9] Chiral rhodium complexes, particularly those bearing chiral phosphine ligands such as TangPhos, have demonstrated excellent enantioselectivity in the hydrogenation of substituted pyridinium salts.[9]

The mechanism of this reaction involves the coordination of the rhodium catalyst to the pyridine ring, followed by the stereoselective addition of hydrogen. The chiral ligand environment around the metal center dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyridine Derivative [7]

Reaction Scheme:

Materials:

-

Substituted pyridine derivative (e.g., a nicotinate ester)

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Chiral phosphine ligand (e.g., (S,S)-TangPhos)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

High-pressure autoclave

Procedure:

-

In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with the substituted pyridine derivative (1.0 mmol, 1.0 equiv), [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%), and the chiral phosphine ligand (0.011 mmol, 1.1 mol%).

-

Add degassed methanol (5 mL).

-

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

-

Stir the reaction mixture at a specified temperature (e.g., 50 °C) for 24 hours.

-

After cooling to room temperature, carefully vent the autoclave.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Causality of Experimental Choices:

-

[Rh(COD)₂]BF₄ and Chiral Ligand: These form the active chiral catalyst in situ. The choice of ligand is critical for achieving high enantioselectivity.

-

Methanol as Solvent: A protic solvent that is suitable for hydrogenation reactions.

-

High-Pressure Hydrogen: Provides the reducing agent for the reaction. The pressure can be optimized to improve the reaction rate and conversion.

-

Autoclave: Necessary for carrying out reactions under high pressure safely.

Ring-closing metathesis has become a cornerstone of modern organic synthesis for the construction of cyclic compounds. In the context of pipecolic acid derivatives, RCM of a suitably functionalized acyclic precursor provides a powerful method for the formation of the piperidine ring.[4][8] The stereocenters can be introduced prior to the RCM step, for example, through a Sharpless asymmetric epoxidation.[4]

Workflow for Enantioselective Synthesis via Ring-Closing Metathesis

Caption: General workflow for the enantioselective synthesis of pipecolic acid derivatives using Ring-Closing Metathesis.

Biocatalysis: Green and Highly Selective Syntheses

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions. For the synthesis of L-pipecolic acid, lysine cyclodeaminase (LCD) has proven to be a highly effective biocatalyst.[10][11] This enzyme catalyzes the direct conversion of L-lysine to L-pipecolic acid.

The reaction proceeds through a reductive deamination mechanism, where the enzyme utilizes a tightly bound NAD⁺/NADH cofactor. The high stereospecificity of the enzyme ensures the formation of the L-enantiomer with excellent optical purity.

Protocol 3: Biocatalytic Synthesis of L-Pipecolic Acid using Lysine Cyclodeaminase [11]

Reaction Scheme:

Materials:

-

L-Lysine

-

Engineered Lysine Cyclodeaminase (e-SpLCD)

-

Phosphate buffer (pH 7.0)

-

NAD⁺ (optional, but can improve long-term stability in flow systems)

-

Batch reactor or packed-bed reactor for continuous flow

Procedure (Batch Reaction):

-

Prepare a solution of L-lysine (e.g., 50 mM) in phosphate buffer (pH 7.0).

-

Add the engineered lysine cyclodeaminase (e.g., 0.5% w/v).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24 hours.

-

Monitor the conversion of L-lysine to L-pipecolic acid by HPLC or LC-MS.

-

Upon completion, the enzyme can be removed by ultrafiltration or other protein separation techniques.

-

The product can be isolated and purified from the reaction mixture.

Procedure (Continuous Flow):

-

Immobilize the lysine cyclodeaminase on a solid support (e.g., microbeads).

-

Pack the immobilized enzyme into a column to create a packed-bed reactor.

-

Continuously flow a solution of L-lysine (e.g., 10 mM) in phosphate buffer (pH 7.0) through the reactor at a controlled flow rate to achieve the desired residence time (e.g., 90 minutes).

-

Collect the eluent containing the L-pipecolic acid product.

-

The continuous flow system allows for long-term, stable production.

Causality of Experimental Choices:

-

Phosphate Buffer (pH 7.0): Maintains the optimal pH for the enzyme's activity and stability.

-

Engineered Enzyme (e-SpLCD): An engineered variant of the enzyme may have improved activity, stability, or substrate scope compared to the wild-type enzyme.

-

Immobilization (for flow): Immobilizing the enzyme on a solid support allows for its reuse and simplifies product purification, making the process more cost-effective and sustainable.

-

NAD⁺ Addition (optional): While the enzyme has a tightly bound cofactor, the addition of exogenous NAD⁺ can enhance long-term operational stability in a continuous flow setup.

Comparative Overview of Synthetic Strategies

| Strategy | Key Advantages | Key Limitations | Typical Yields | Typical ee/de |

| Organocatalysis | Metal-free, mild reaction conditions, readily available catalysts.[4][5] | Can require high catalyst loadings, may have limited substrate scope. | Moderate to High | >98% ee[5] |

| Transition-Metal Catalysis | High efficiency and turnover numbers, broad substrate scope, excellent stereocontrol.[7][9] | Potential for metal contamination in the final product, requires inert atmosphere and specialized equipment (e.g., autoclave). | High | >99% ee[4] |

| Biocatalysis | High stereoselectivity, mild and environmentally friendly conditions ("green chemistry"), can be performed in aqueous media.[10][11] | Limited to naturally occurring enantiomers (unless the enzyme is engineered), potential for substrate or product inhibition. | High | >99% ee |

Analytical Methods for Enantiomeric Purity Determination

The accurate determination of enantiomeric excess (ee) or diastereomeric excess (de) is crucial for validating the success of an enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

General Protocol for Chiral HPLC Analysis:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). For pipecolic acid and its derivatives, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) are often effective.[12]

-

Mobile Phase Selection: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve good separation of the enantiomers.

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent.

-

Injection and Detection: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Example Chiral HPLC Method for Pipecolic Acid Enantiomers

-

Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles

-

Mobile Phase: 50:50 (v/v) Water:Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detector: UV at 220 nm

Troubleshooting Common Issues in Piperidine Synthesis

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction, side reactions, decomposition of starting materials or products. | Optimize reaction time and temperature. Ensure purity of starting materials and reagents. Use an inert atmosphere if reagents are air-sensitive. |

| Poor Stereoselectivity | Inappropriate catalyst or ligand, wrong reaction temperature, presence of impurities that poison the catalyst. | Screen different chiral catalysts or ligands. Optimize the reaction temperature. Purify all reagents and solvents before use.[6] |

| Difficult Purification | Formation of closely eluting byproducts, product instability on silica gel. | Try different chromatographic techniques (e.g., reverse-phase HPLC, ion-exchange chromatography). Consider derivatization of the product to facilitate separation. |

| Inconsistent Results | Variations in reagent quality, moisture in the reaction, fluctuations in reaction conditions. | Use reagents from a reliable source and test for purity. Ensure all glassware is oven-dried and reactions are run under strictly anhydrous conditions. Maintain consistent reaction parameters (temperature, stirring speed, etc.). |

Conclusion and Future Outlook

The enantioselective synthesis of pipecolic acid derivatives continues to be an active and important area of research. The methods outlined in this guide – organocatalysis, transition-metal catalysis, and biocatalysis – represent the state-of-the-art in this field. The choice of a particular synthetic strategy will depend on a variety of factors, including the specific target molecule, the desired scale of the synthesis, and the available resources.

Future developments in this area are likely to focus on the discovery of new and more efficient catalysts, the development of novel synthetic transformations, and the application of these methods to the synthesis of increasingly complex and biologically active molecules. As our understanding of the principles of asymmetric catalysis deepens, we can expect to see even more powerful and selective methods for the synthesis of chiral pipecolic acid derivatives emerge, further enabling advances in medicine and chemical biology.

References

-

List, B. (2006). Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions. Organic Letters, 8(5), 875-877. [Link]

-

Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-130. [Link]

- Houk, K. N., & List, B. (2006). Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions.

-

Alegret, C., Santacana, F., & Riera, A. (2007). Enantioselective Synthesis of trans-4-Methylpipecolic Acid. The Journal of Organic Chemistry, 72(20), 7537-7542. [Link]

-

Bailey, P. D., Londesbrough, D. J., Hancox, T. C., Heffernan, J. D., & Holmes, A. B. (1995). Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels–Alder reaction. Journal of the Chemical Society, Chemical Communications, (14), 1487-1488. [Link]

-

Barbas, C. F., III. (2006). Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions. Organic Letters, 8(5), 875-877. [Link]

- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

-

Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 927–935. [Link]

-

Barluenga, J., Aznar, F., Valdés, C., & Ribas, C. (1998). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 63(12), 3918-3924. [Link]

- Gebel, E., Göcke, C., Gruner, C., & Sewald, N. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 21, 1104-1115.

-

Beilstein Journals. (2025). A versatile route towards 6-arylpipecolic acids. Retrieved from [Link]

- Zhang, W. (2006). Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives.

- Clarke, P. A., & Unsworth, W. P. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.

-

Rashed, M. S., Al-Ahaidib, L. Y., & Jacob, M. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical chemistry, 47(12), 2144–2150. [Link]

- Navo, C. D., et al. (2024).

- Bailey, P. D., et al. (1997). Enantio- and diastereo-selective synthesis of pipecolic acid derivatives using the aza-Diels–Alder reaction of imines with dienes. Journal of the Chemical Society, Perkin Transactions 1, (1), 431-441.

- Döbler, C., et al. (2001). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (16), 1934-1940.

- Fu, G. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(34), 11942-11943.

- Rovis, T. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 131(41), 14756–14757.

- Masson, G., & Zhu, J. (2012). Organocatalytic Strategies for the Development of the Enantioselective Inverse-electron-demand Hetero-Diels-Alder Reaction.

-

ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. Retrieved from [Link]

- Phenomenex. (n.d.).

- Zhang, X. (2017). Pyridine-Directed Asymmetric Hydrogenation of 1,1-Diarylalkenes. Organic Letters, 19(19), 5062-5065.

- University of Liverpool Repository. (n.d.).

- Stalder, K., Benítez-Mateos, A. I., & Paradisi, F. (2024). Biocatalytic Synthesis of l-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors.

- University of Liverpool Repository. (n.d.).

- Navo, C. D., et al. (n.d.). Synthesis of Pipecolic Acid and Baikiain.

- Paradisi, F., et al. (2024). Biocatalytic Synthesis of l-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. Research Collection.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels–Alder reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Reductive Cyclization for Forming 2,6-Disubstituted Piperidines: Mechanistic Causality and Stereoselective Protocols

Executive Summary

The 2,6-disubstituted piperidine scaffold is a privileged pharmacophore found in numerous alkaloid-derived therapeutics and biologically active natural products[1]. Constructing this motif with high diastereoselectivity (cis vs. trans) presents a significant synthetic challenge. Reductive cyclization of 1,5-diketones or amine-substituted enones represents one of the most atom-economical and scalable pathways to access these heterocycles[2]. This application note details the mechanistic causality governing stereochemical outcomes and provides self-validating, step-by-step protocols for both chemoenzymatic and chemical reductive cyclization strategies.

Mechanistic Causality & Stereocontrol

To rationally design a synthesis for a specific piperidine diastereomer, one must understand the thermodynamic and kinetic forces driving the reductive cyclization cascade.

The Cyclization Trigger

The transformation is initiated by the monoamination of a 1,5-diketone. The resulting acyclic monoamine intermediate is thermodynamically unstable. Driven by entropy and the formation of a stable six-membered ring, it undergoes rapid, spontaneous intramolecular condensation (loss of water) to form a Δ1 -piperideine (cyclic imine)[3]. The chirality established during the initial amination event permanently dictates the facial bias of the resulting cyclic imine.

Causality Behind cis vs. trans Selectivity

The subsequent reduction of the imine double bond is the absolute stereodetermining step:

-

Thermodynamic Control (cis-selectivity): Catalytic hydrogenation (e.g., Pd/C, H₂) typically yields the cis-diastereomer. The causality is governed by substrate-catalyst surface interactions. The cyclic imine adsorbs onto the palladium surface via its least sterically hindered face. The catalyst delivers hydrogen syn to the existing bulky substituent, forcing the newly formed C-H bond to push the adjacent substituent into an equatorial position. This results in the thermodynamically favored chair conformation where both 2,6-substituents are equatorial[3].

-

Kinetic Control (trans-selectivity): Accessing the trans-diastereomer requires overriding the thermodynamic preference. This is achieved by using specific biocatalysts like Imine Reductases (IREDs) that force hydride delivery from the hindered face, or via acid-mediated 6-endo-trig cyclization strategies that lock the molecular conformation prior to hydride attack[1].

Reaction pathway for reductive cyclization of 1,5-diketones.

Experimental Protocols

The following protocols are designed as self-validating systems , meaning they include built-in quality control (QC) checks to ensure the reaction is proceeding correctly before committing to the next synthetic phase.

Protocol A: Chemoenzymatic Synthesis of cis-2,6-Disubstituted Piperidines

This protocol utilizes an ω -transaminase ( ω -TA) for highly enantioselective initial amination, followed by diastereoselective palladium-catalyzed hydrogenation, as established by[3].

Phase 1: Enzymatic Amination & Cyclization

-

Preparation: In a 50 mL bioreactor, prepare 20 mL of 100 mM phosphate buffer (pH 7.5). Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM, and the amine donor (e.g., isopropylamine) to 500 mM.

-

Substrate Addition: Dissolve the 1,5-diketone substrate (to a final concentration of 50 mM) in 1 mL of DMSO and add it dropwise to the buffer.

-

Biocatalysis: Add the purified ω -TA enzyme (5-10 mg/mL). Incubate the mixture at 30°C with orbital shaking at 150 rpm for 24 hours.

-

Self-Validation Check 1: Take a 50 µL aliquot, extract with MTBE, and analyze via GC-MS. Causality: The disappearance of the diketone mass peak and the appearance of the[M-H₂O] cyclic imine mass peak validates successful amination and spontaneous cyclization. Do not proceed to reduction if diketone remains.

-

Extraction: Adjust the pH of the aqueous phase to 10.0 using 1M NaOH. Extract the cyclic imine with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Phase 2: Thermodynamic Reduction 6. Hydrogenation: Dissolve the crude cyclic imine in 10 mL of anhydrous methanol. Add 10% Pd/C (10 mol% relative to substrate). 7. Reaction: Purge the flask with argon, then introduce H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours. 8. Self-Validation Check 2: Monitor hydrogen uptake. Cessation of bubble formation/volume change indicates reaction completion. Confirm via TLC (n-hexane/EtOAc 7:3, visualization with Dragendorff's reagent). 9. Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify via flash column chromatography to yield the cis-2,6-disubstituted piperidine.

Protocol B: One-Pot Chemical Reductive Amination

For rapid access to racemic or diastereomeric mixtures where enzymatic specificity is not required, a chemical hydride approach is utilized[2].

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere, dissolve the 1,5-diketone (1.0 equiv) and ammonium acetate (NH₄OAc, 10.0 equiv) in anhydrous methanol (0.2 M).

-

Imine Formation: Stir the mixture at room temperature for 2 hours to promote the formation of the intermediate acyclic imine.

-

Reduction: Cool the reaction mixture to 0°C. Add sodium cyanoborohydride (NaBH₃CN, 3.0 equiv) in small portions over 15 minutes. Causality: NaBH₃CN is chosen because it is stable in methanol and selectively reduces imines over ketones at neutral to slightly acidic pH.

-

Cyclization: Allow the reaction to warm to room temperature and stir for 16 hours. The initial reduction triggers cyclization, followed by a second reduction of the cyclic imine.

-